

# Physical and chemical characteristics of Sirolimus-d3

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Rapamycin-d3 |           |
| Cat. No.:            | B15609513    | Get Quote |

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sirolimus-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sirolimus-d3, also known as **Rapamycin-d3**. Designed for researchers, scientists, and drug development professionals, this document details the molecule's properties, analytical methodologies for its quantification, and its mechanism of action within the mTOR signaling pathway. Sirolimus-d3 is the deuterated form of Sirolimus, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Its primary application in a research and clinical setting is as a robust internal standard for the accurate quantification of Sirolimus in biological matrices by mass spectrometry.[1][2]

## **Core Physical and Chemical Properties**

The fundamental physicochemical properties of Sirolimus-d3 are summarized below. These characteristics are essential for its handling, formulation, and analytical detection.



| Property             | Value                           | Source(s) |
|----------------------|---------------------------------|-----------|
|                      | (1R,9S,12S,15R,16E,18R,19R      |           |
|                      | ,21R,23S,24Z,26Z,28Z,30S,32     |           |
|                      | S,35R)-1,18-dihydroxy-12-       |           |
|                      | [(2R)-1-[(1S,3R,4R)-4-hydroxy-  |           |
|                      | 3-methoxycyclohexyl]propan-     |           |
|                      | 2-yl]-19-methoxy-               |           |
| Chemical Name        | 15,17,21,23,29,35-              | [3]       |
|                      | hexamethyl-30-                  |           |
|                      | (trideuteriomethoxy)-11,36-     |           |
|                      | dioxa-4-                        |           |
|                      | azatricyclo[30.3.1.04,9]hexatri |           |
|                      | aconta-16,24,26,28-tetraene-    |           |
|                      | 2,3,10,14,20-pentone            |           |
| Synonyms             | Rapamycin-d3, Sirolimus-d3      | [1][3]    |
| CAS Number           | 392711-19-2                     | [1][3]    |
| Molecular Formula    | C51H76D3NO13                    | [1]       |
| Molecular Weight     | 917.2 g/mol                     | [1][3]    |
|                      | Crystalline solid, granular or  |           |
| Appearance           | powder; Also available as a     | [1][4]    |
|                      | solution in ethanol             |           |
| Purity               | ≥98% deuterated forms (d1-d3)   | [1]       |
| UV Absorption (λmax) | 268, 278, 289 nm                | [1]       |
| Storage              | Store at or below –20°C         | [1][4]    |

# **Solubility and Stability**

The solubility and stability of a compound are critical parameters for experimental design and formulation development. Sirolimus is known for its poor aqueous solubility, a characteristic shared by its deuterated analogue.[5]

Solubility Profile



| Solvent    | Concentration                                                   | Source(s) |
|------------|-----------------------------------------------------------------|-----------|
| Ethanol    | 50 mg/mL                                                        | [1][4]    |
| DMSO       | 25 mg/mL - 200 mg/mL                                            | [1][4]    |
| Methanol   | 25 mg/mL                                                        | [1]       |
| Chloroform | 5 mg/mL                                                         | [1]       |
| Water      | Very poorly soluble (estimated 5-20 µM for non-deuterated form) | [4]       |

#### Stability Profile

Sirolimus-d3 exhibits good stability under appropriate storage conditions. The non-deuterated form, sirolimus, has been studied more extensively, revealing key vulnerabilities.

- Solid State: Sirolimus demonstrates satisfactory stability in its solid, crystalline form, with a
  projected expiration date of 6 years under proper storage.[6] The deuterated form is stable
  for at least one year when stored at -20°C.[1]
- Liquid Medium: In solution, sirolimus shows instability when exposed to heat, as well as neutral or basic hydrolysis.[6] Its stability in aqueous solutions is limited, and it is recommended not to store aqueous solutions for more than one day.[4][6] It is also very unstable in phosphate-buffered saline (PBS) and HEPES buffer, particularly at 37°C.[5]

### **Mechanism of Action: mTOR Pathway Inhibition**

Sirolimus exerts its immunosuppressive and antiproliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[7][8]

The mechanism proceeds as follows:

Sirolimus first binds to the intracellular protein FKBP12 (FK506-Binding Protein 12).[1][9]







- This newly formed Sirolimus-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[9]
- This action specifically inhibits the mTOR Complex 1 (mTORC1), which also contains the regulatory proteins Raptor and mLST8.[7][9]
- The inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), ultimately leading to a blockage of protein synthesis and cell cycle progression.[7]

It is important to note that Sirolimus is a highly specific inhibitor of mTORC1, while the second mTOR complex, mTORC2, is generally considered insensitive to acute rapamycin treatment.[7]





Click to download full resolution via product page

Caption: The mTOR signaling pathway and the inhibitory mechanism of Sirolimus.

## **Experimental Protocols for Quantification**

Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of sirolimus is often required.[10][11] Sirolimus-d3 is the ideal internal standard for this purpose. The two primary analytical methods are High-Performance Liquid Chromatography with Ultraviolet detection







(HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometric detection (LC-MS/MS).[12]



| Parameter         | HPLC-UV Method                                                                                                                                                                                | LC-MS/MS Method                                                                                                                                                 |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Principle         | Chromatographic separation followed by quantification based on UV absorbance.                                                                                                                 | Chromatographic separation followed by mass-based detection and quantification, using a deuterated internal standard.                                           |
| Sample Prep       | Hemolysis & Deproteinization: Use of zinc sulfate and acetone. Extraction: Liquid- liquid extraction with 1- chlorobutane after alkalinization. The organic layer is dried and reconstituted. | Protein Precipitation: A simple one-step precipitation using an aqueous zinc sulfate and acetonitrile solution containing the internal standard (Sirolimus-d3). |
| Stationary Phase  | Reverse-phase C18 column<br>(e.g., 150 x 2.1 mm, 5 μm<br>particle size).                                                                                                                      | Typically a reverse-phase C18 column.                                                                                                                           |
| Mobile Phase      | Isocratic elution with a mixture of acetonitrile and water (e.g., 60% ACN) or acetonitrile and ammonium acetate buffer.                                                                       | Gradient or isocratic elution with a mobile phase compatible with mass spectrometry (e.g., acetonitrile/water with formic acid or ammonium formate).            |
| Detection         | UV detector set to a wavelength of 278 nm.                                                                                                                                                    | Tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.                                                        |
| Internal Standard | Typically a structural analog of sirolimus.                                                                                                                                                   | Sirolimus-d3 is the preferred internal standard.                                                                                                                |



| Key Advantages | Readily available instrumentation in many labs. | High sensitivity, high specificity, and improved accuracy due to the co-eluting, chemically identical internal standard. |
|----------------|-------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Source(s)      | [11][12][13]                                    | [10][14]                                                                                                                 |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SiroliMus-D3/RapaMycin-D3 | C51H79NO13 | CID 137699427 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR inhibitors Wikipedia [en.wikipedia.org]
- 8. Sirolimus | C51H79NO13 | CID 5284616 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clinicalpub.com [clinicalpub.com]
- 10. msacl.org [msacl.org]
- 11. jfda-online.com [jfda-online.com]
- 12. A practical guide to the analysis of sirolimus using high-performance liquid chromatography with ultraviolet detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]



- 14. Long-term evaluation of analytical methods used in sirolimus therapeutic drug monitoring | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Physical and chemical characteristics of Sirolimus-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609513#physical-and-chemical-characteristics-of-sirolimus-d3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com